
Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate is a synthetic organic compound known for its vibrant color properties and applications in various scientific fields. It is often used as a dye and has significant roles in biological staining and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate typically involves multiple steps:
Sulphonation: The addition of sulfonic acid groups to increase solubility and reactivity.
These reactions are carried out under controlled conditions, often requiring specific temperatures, catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves:
Large-scale bromination: using bromine or bromine derivatives.
Sulphonation: with sulfuric acid or oleum.
Amination: using ammonia or amines under high pressure and temperature.
化学反応の分析
Types of Reactions
Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Forms hydroquinone derivatives.
Substitution: Results in various substituted anthracene compounds.
科学的研究の応用
Chemistry
Dye Chemistry: Used as a dye intermediate for producing various colorants.
Analytical Chemistry: Employed in chromatography and spectrophotometry for detecting and quantifying substances.
Biology
Biological Staining: Utilized in staining biological tissues for microscopic examination.
Fluorescent Probes: Acts as a fluorescent marker in cellular imaging.
Medicine
Drug Development: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Diagnostic Tools: Used in diagnostic assays and imaging techniques.
Industry
Textile Industry: Applied in dyeing fabrics and textiles.
Paper Industry: Used in coloring paper products.
作用機序
The compound exerts its effects primarily through its ability to interact with biological molecules and cellular structures. Its mechanism involves:
Binding to Proteins: Interacts with amino acids in proteins, altering their structure and function.
Cellular Uptake: Enters cells via endocytosis or passive diffusion, accumulating in specific organelles.
Fluorescence: Emits fluorescence upon excitation, allowing for visualization in imaging applications.
類似化合物との比較
Similar Compounds
- Disodium 1-amino-4-bromoanthraquinone-2-sulphonate
- Disodium 1-amino-4-chloro-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate
- Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Uniqueness
Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate is unique due to its specific combination of bromine and sulfonate groups, which confer distinct chemical properties such as enhanced solubility and reactivity. This makes it particularly valuable in applications requiring high specificity and sensitivity.
特性
CAS番号 |
93940-15-9 |
|---|---|
分子式 |
C14H6BrNNa2O8S2 |
分子量 |
506.2 g/mol |
IUPAC名 |
disodium;5-amino-8-bromo-9,10-dioxoanthracene-1,6-disulfonate |
InChI |
InChI=1S/C14H8BrNO8S2.2Na/c15-6-4-8(26(22,23)24)12(16)11-10(6)14(18)9-5(13(11)17)2-1-3-7(9)25(19,20)21;;/h1-4H,16H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChIキー |
DVCJPUJHOIUTEL-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



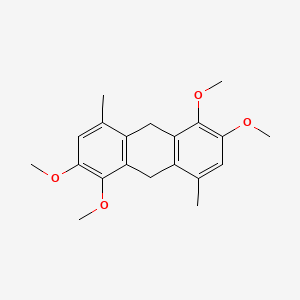
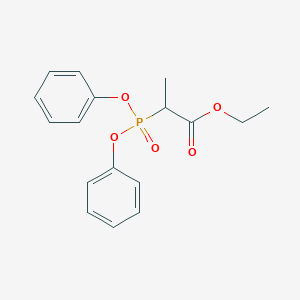
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)
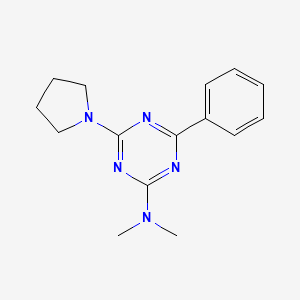

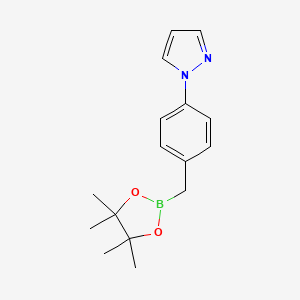
![4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)

![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)
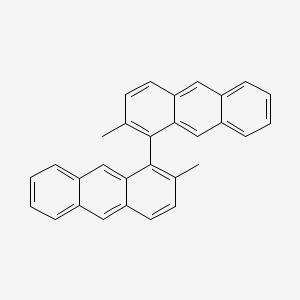
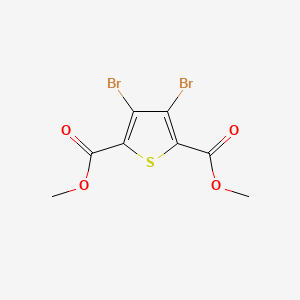

![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
